molecular formula C16H15N5O2 B4123908 N'-(6-acetyl-5-phenyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-yl)-N,N-dimethylmethanimidamide

N'-(6-acetyl-5-phenyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-yl)-N,N-dimethylmethanimidamide

Cat. No.: B4123908
M. Wt: 309.32 g/mol
InChI Key: UJVBGKRFYKVGDZ-UHFFFAOYSA-N
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Description

N’-(6-acetyl-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-7-yl)-N,N-dimethylimidoformamide is a complex organic compound featuring a unique structure that includes an oxadiazole ring fused with a pyridine ring. This compound is part of the broader class of heterocyclic compounds, which are known for their diverse chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-acetyl-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-7-yl)-N,N-dimethylimidoformamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-acetyl-5-phenyl[1,2,5]oxadiazole with N,N-dimethylformamide in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

N’-(6-acetyl-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-7-yl)-N,N-dimethylimidoformamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N’-(6-acetyl-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-7-yl)-N,N-dimethylimidoformamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(6-acetyl-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-7-yl)-N,N-dimethylimidoformamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(6-acetyl-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-7-yl)-N,N-dimethylimidoformamide stands out due to its unique structure, which combines an oxadiazole ring with a pyridine ring. This fusion imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N'-(6-acetyl-5-phenyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-yl)-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-10(22)12-13(11-7-5-4-6-8-11)18-16-15(19-23-20-16)14(12)17-9-21(2)3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVBGKRFYKVGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=NON=C2N=C1C3=CC=CC=C3)N=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(6-acetyl-5-phenyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-yl)-N,N-dimethylmethanimidamide
Reactant of Route 2
N'-(6-acetyl-5-phenyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-yl)-N,N-dimethylmethanimidamide
Reactant of Route 3
N'-(6-acetyl-5-phenyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-yl)-N,N-dimethylmethanimidamide
Reactant of Route 4
Reactant of Route 4
N'-(6-acetyl-5-phenyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-yl)-N,N-dimethylmethanimidamide
Reactant of Route 5
Reactant of Route 5
N'-(6-acetyl-5-phenyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-yl)-N,N-dimethylmethanimidamide
Reactant of Route 6
Reactant of Route 6
N'-(6-acetyl-5-phenyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-yl)-N,N-dimethylmethanimidamide

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